molecular formula C16H12N4O2 B2947720 (5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2320213-43-0

(5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No. B2947720
CAS RN: 2320213-43-0
M. Wt: 292.298
InChI Key: JBSXSXKZRXSPFW-UHFFFAOYSA-N
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Description

(5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Advantages and Limitations for Lab Experiments

The advantages of using (5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone in lab experiments include its potential applications in drug discovery and development, particularly in cancer treatment. However, limitations include the need for further studies to determine its toxicity and efficacy in vivo.

Future Directions

For research on (5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone include further studies to determine its toxicity and efficacy in vivo, as well as its potential applications in other diseases. Additionally, research could focus on the development of derivatives of the compound to enhance its potency and selectivity.

Synthesis Methods

The synthesis of (5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves a multi-step process that includes the reaction of 3-pyridylisoxazole with 6-bromo-5H-pyrrolo[3,4-b]pyridine, followed by the addition of a methanone group. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

The (5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone compound has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes, such as CDK8, which is involved in the regulation of gene expression. Additionally, it has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c21-16(20-9-12-4-2-6-18-14(12)10-20)13-7-15(22-19-13)11-3-1-5-17-8-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSXSXKZRXSPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=NOC(=C3)C4=CN=CC=C4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

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